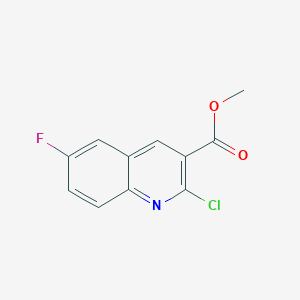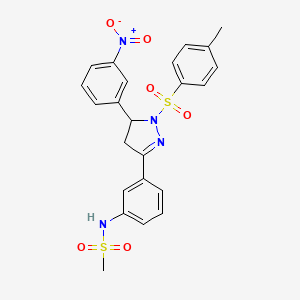
N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with a wide range of potential applications in scientific research and industry. This compound is characterized by its intricate chemical structure, combining various functional groups that impart unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. The process generally starts with the formation of the pyrazole ring, which is then functionalized with a nitrophenyl group. Subsequent reactions introduce the tosyl and methanesulfonamide groups. Each step requires precise control over reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound often employs automated and continuous flow techniques to optimize efficiency and scalability. The use of catalytic processes and environmentally friendly solvents can enhance the sustainability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo a variety of chemical reactions including:
Oxidation: This reaction typically requires strong oxidizing agents and can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents to potentially convert the nitrophenyl group to an amine.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings or the sulfonamide group.
Common Reagents and Conditions
Common reagents include strong acids or bases for catalyzing substitutions, hydrogen gas or metal hydrides for reductions, and peroxides or other oxidizing agents for oxidation reactions. Reaction conditions often need to be carefully controlled to favor the desired product.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include a range of functionalized pyrazoles, sulfonamides, and aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor or intermediate in the synthesis of more complex molecules, serving as a building block in drug discovery and material science.
Biology
Biologically, it may exhibit various bioactive properties, making it a candidate for the development of pharmaceuticals or biochemical probes.
Medicine
In medicine, research could explore its potential as a therapeutic agent, particularly due to its structural complexity and ability to interact with various biological targets.
Industry
Industrially, the compound could be used in the development of advanced materials, such as polymers or nanomaterials, due to its diverse functional groups and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects would likely involve interactions with specific molecular targets, such as enzymes or receptors, through binding or covalent modification. The pathways involved could include inhibition or activation of biological processes, depending on the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide
N-(3-(5-(3-nitrophenyl)-1-mesyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(3-(5-(3-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Uniqueness
Compared to similar compounds, N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide stands out due to its specific combination of functional groups that provide a unique set of reactivity and interaction profiles. This uniqueness can translate into specific applications where these combined properties are advantageous.
This should give you a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to other similar compounds.
Properties
IUPAC Name |
N-[3-[2-(4-methylphenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6S2/c1-16-9-11-21(12-10-16)35(32,33)26-23(18-6-4-8-20(14-18)27(28)29)15-22(24-26)17-5-3-7-19(13-17)25-34(2,30)31/h3-14,23,25H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXROPFWZRSMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
![2-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2633665.png)
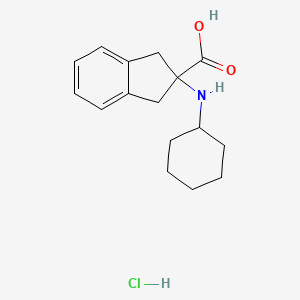
![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2633668.png)
![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2633669.png)
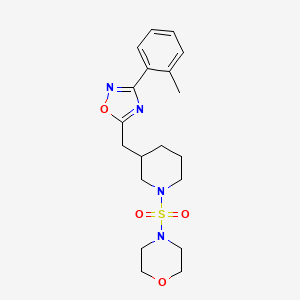
![3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2633671.png)
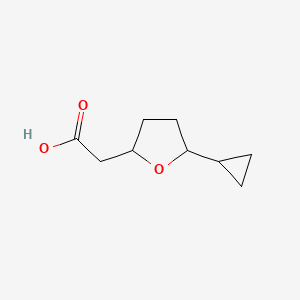
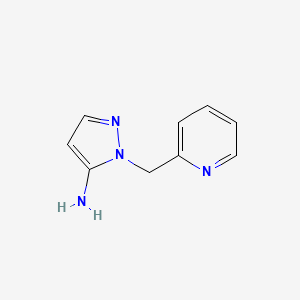
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one](/img/structure/B2633677.png)
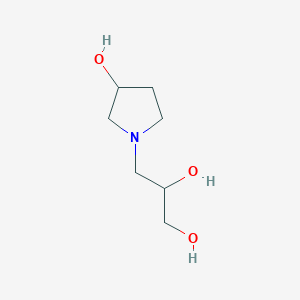
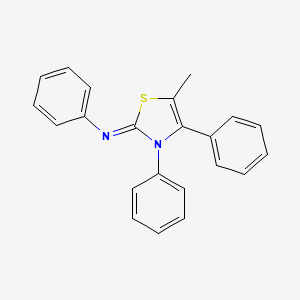
![2-amino-4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-4-one](/img/structure/B2633685.png)
